(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[221]heptane di-trifluoroacetic acid is a complex organic compound characterized by its bicyclic structure and the presence of trifluoroacetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic structure.
Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a strong base to facilitate nucleophilic substitution.
Incorporation of diaza groups:
Addition of trifluoroacetic acid groups: The final step involves the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions to yield the di-trifluoroacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited in the design of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The trifluoroacetic acid groups can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid: A stereoisomer with similar properties but different spatial arrangement.
2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane: Lacks the trifluoroacetic acid groups, resulting in different reactivity and applications.
2,5-Diaza-bicyclo[2.2.1]heptane derivatives: Compounds with variations in the substituents on the bicyclic core.
Uniqueness
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid is unique due to its specific stereochemistry and the presence of trifluoroacetic acid groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1208075-35-7 |
---|---|
Molecular Formula |
C13H18F6N2O4 |
Molecular Weight |
380.28 g/mol |
IUPAC Name |
(1S,4S)-2-(cyclopropylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16N2.2C2HF3O2/c1-2-7(1)5-11-6-8-3-9(11)4-10-8;2*3-2(4,5)1(6)7/h7-10H,1-6H2;2*(H,6,7)/t8-,9-;;/m0../s1 |
InChI Key |
AOTWWZQQUUYJGA-CDEWPDHBSA-N |
SMILES |
C1CC1CN2CC3CC2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C1CC1CN2C[C@@H]3C[C@H]2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC1CN2CC3CC2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Synonyms |
2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.